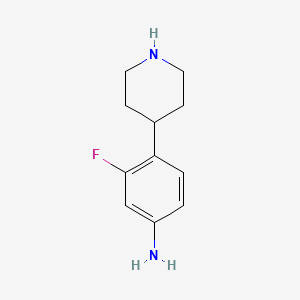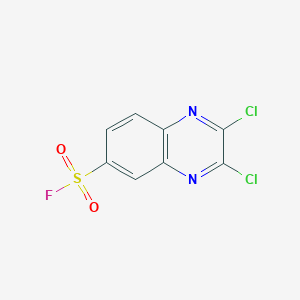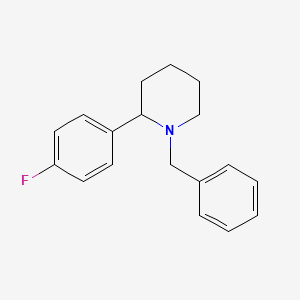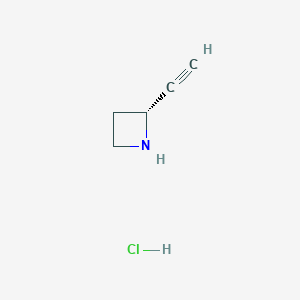
(R)-2-Ethynylazetidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Ethynylazetidinehydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of azetidine, a four-membered nitrogen-containing ring, with an ethynyl group attached to the second carbon atom. The hydrochloride salt form enhances its stability and solubility, making it suitable for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethynylazetidinehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable azetidine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of ®-2-Ethynylazetidinehydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: ®-2-Ethynylazetidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated azetidine derivatives.
科学的研究の応用
®-2-Ethynylazetidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-Ethynylazetidinehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
(S)-2-Ethynylazetidinehydrochloride: The enantiomer of ®-2-Ethynylazetidinehydrochloride with similar chemical properties but different biological activity.
2-Ethynylpyrrolidinehydrochloride: A five-membered ring analog with different reactivity and applications.
2-Ethynylpiperidinehydrochloride: A six-membered ring analog with distinct chemical and biological properties.
Uniqueness: ®-2-Ethynylazetidinehydrochloride is unique due to its four-membered ring structure, which imparts specific reactivity and stability. Its enantiomeric purity also plays a crucial role in its biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H8ClN |
|---|---|
分子量 |
117.58 g/mol |
IUPAC名 |
(2R)-2-ethynylazetidine;hydrochloride |
InChI |
InChI=1S/C5H7N.ClH/c1-2-5-3-4-6-5;/h1,5-6H,3-4H2;1H/t5-;/m0./s1 |
InChIキー |
HSUQISAQVNWGLF-JEDNCBNOSA-N |
異性体SMILES |
C#C[C@H]1CCN1.Cl |
正規SMILES |
C#CC1CCN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


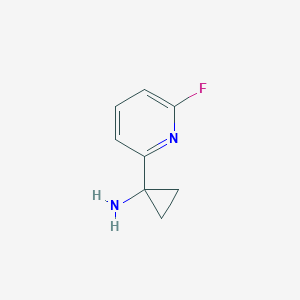
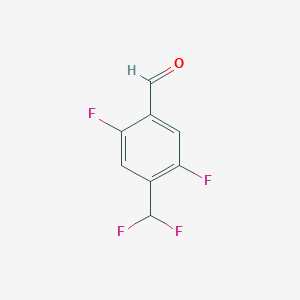
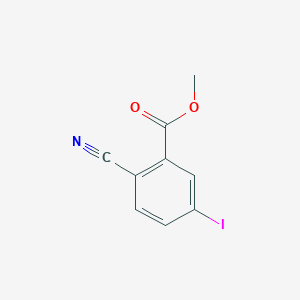
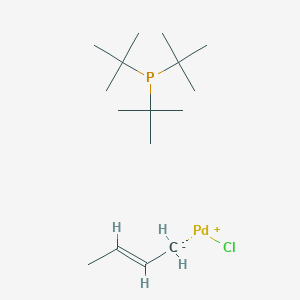
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
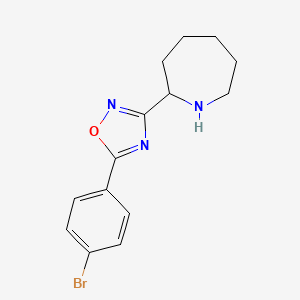
![3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13013931.png)
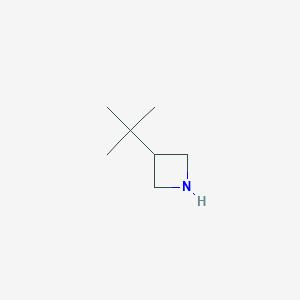
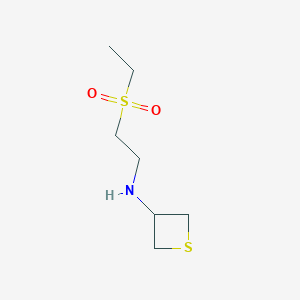

![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)
